REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([CH:7]=O)=[CH:5][CH:6]=1.[C:9]([CH:11]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)#[N:10]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[S:3][C:4]([CH:7]=[CH:11][C:9]#[N:10])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)C=O
|
Name
|
|
Quantity
|
12.04 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 min.
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
was evaporated to an oily solid
|
Type
|
CUSTOM
|
Details
|
This was triturated with ether (20 ml.) and colourless needles of triphenylphosphine oxide (m.p. 156°-157°)
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
WASH
|
Details
|
were washed with ether (10 ml.)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.62 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |